N-Methyl-2-nitro-4-(trifluoromethyl)aniline

Description

N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS RN: 20200-22-0) is a fluorinated aromatic amine with the molecular formula C₈H₇F₃N₂O₂ and a molecular mass of 220.15 g/mol . Key properties include:

- Melting Point: 73–75°C

- Boiling Point: 262.1°C (at 760 mmHg)

- Density: 1.427 g/cm³

- Vapor Pressure: 0.0111 mmHg at 25°C .

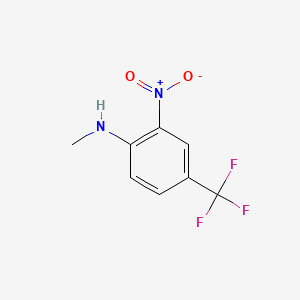

The compound features a nitro (-NO₂) group at the 2-position, a trifluoromethyl (-CF₃) group at the 4-position, and a methyl (-CH₃) substituent on the amino group. This structure imparts strong electron-withdrawing effects, influencing its reactivity and applications in agrochemical and pharmaceutical intermediates .

Properties

IUPAC Name |

N-methyl-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-12-6-3-2-5(8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTLWKOCTHOISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066568 | |

| Record name | Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20200-22-0 | |

| Record name | N-Methyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20200-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-nitro-4-trifluoromethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020200220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-methyl-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2-NITRO-4-TRIFLUOROMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F275E33M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Example Synthesis Process

-

- 3-Nitrobenzotrifluoride (1.91 g, 10 mmol)

- N,N'-Dimethylurea (1.76 g, 20 mmol)

- Sodium hydroxide microbeads (1.2 g, 30 mmol)

- Dimethyl sulfoxide (DMSO) as solvent (30 mL)

-

- Temperature: 50°C

- Duration: 4 hours

- Airflow: Continuous stream of air passed through the reaction mixture

-

- Dilution with ethyl acetate

- Washing with saturated soda solution

- Drying over sodium sulfate

- Solvent removal under reduced pressure

-

- Recrystallization from ethanol to improve purity

- Final melting point: 111–112°C

Yield :

Key Parameters for Optimization

Reaction Solvent

Dimethyl sulfoxide (DMSO) is preferred due to its ability to dissolve polar and nonpolar compounds effectively, ensuring uniform reaction conditions.

Temperature Control

Maintaining the reaction temperature at 50°C is critical for avoiding side reactions and ensuring optimal yield.

Reagent Stoichiometry

Using an excess of N,N'-dimethylurea ensures complete methylation, while sodium hydroxide facilitates deprotonation and activation of the reactants.

Comparison of Methods

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Reduction: The reduction of the nitro group results in the formation of N-Methyl-2-amino-4-(trifluoromethyl)aniline.

Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Material Science

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is utilized in the development of specialty chemicals, dyes, and pigments due to its unique electronic properties imparted by the trifluoromethyl group. This compound can enhance the performance of materials by improving their thermal stability and chemical resistance.

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus. For instance, a study evaluated a series of derivatives for their antimicrobial efficacy, revealing minimum inhibitory concentrations (MICs) as low as 0.070 µM for some derivatives, suggesting strong antibacterial potential .

Structure–Activity Relationships

Understanding the structure–activity relationships (SAR) of this compound can provide insights into optimizing its biological activity. Modifications to the aniline structure or substituents can significantly impact both antimicrobial and anticancer activities. For example, variations in alkyl chain length or functional group positioning have been shown to influence efficacy against bacterial strains and cancer cell lines .

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities but differ in substituent groups, leading to distinct physicochemical and functional properties:

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| N-Methyl-2-nitro-4-(trifluoromethyl)aniline | 20200-22-0 | C₈H₇F₃N₂O₂ | 220.15 | -NO₂ (2), -CF₃ (4), -CH₃ (N) | 73–75 | 262.1 |

| N-Ethyl-2-nitro-4-(trifluoromethyl)aniline | 175277-90-4 | C₉H₉F₃N₂O₂ | 234.18 | -NO₂ (2), -CF₃ (4), -C₂H₅ (N) | N/A | N/A |

| N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline | 30377-62-9 | C₉H₉F₃N₂O₂ | 234.18 | -NO₂ (2), -CF₃ (4), -CH₃ (N,N) | N/A | N/A |

| 4-Methyl-2-(trifluoromethyl)aniline | 87617-23-0 | C₈H₈F₃N | 175.15 | -CF₃ (2), -CH₃ (4) | N/A | N/A |

| N-Methyl-4-(trifluoromethyl)aniline | 22864-65-9 | C₈H₈F₃N | 175.15 | -CF₃ (4), -CH₃ (N) | N/A | N/A |

Functional Group Impact on Properties

- Nitro Group (-NO₂): Enhances thermal stability and electron deficiency, making the compound less reactive toward electrophilic substitution but more reactive in nucleophilic environments . Absent in 4-Methyl-2-(trifluoromethyl)aniline and N-Methyl-4-(trifluoromethyl)aniline, which are more reactive in electrophilic reactions.

Trifluoromethyl Group (-CF₃) :

- Alkyl Substitution on Amino Group: Ethyl (-C₂H₅) and dimethyl (-CH₃) groups in analogues increase steric hindrance, reducing reactivity compared to the methyl-substituted parent compound .

Biological Activity

Chemical Structure and Properties

N-Methyl-2-nitro-4-(trifluoromethyl)aniline has the molecular formula and a molecular weight of approximately 220.15 g/mol. Its melting point ranges from 77°C to 78°C, indicating its solid-state at room temperature. The trifluoromethyl group enhances the compound's lipophilicity, which may influence its interaction with biological membranes and cellular components .

Biological Activity Overview

While the specific biological activity of this compound has not been extensively documented, compounds with similar structures often exhibit notable biological properties, including:

- Antimicrobial Activity : Nitroanilines are known for their potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, certain nitroaniline derivatives have demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antitumor Properties : Some studies suggest that nitroaromatic compounds can exhibit antitumor activity by inducing oxidative stress or disrupting cellular functions. This mechanism may be relevant for this compound as well .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds to highlight its unique characteristics:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| This compound | C₈H₇F₃N₂O₂ | 1.00 |

| N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline | C₉H₉F₃N₂O₂ | 0.98 |

| N-Ethyl-2-nitro-4-(trifluoromethyl)aniline | C₉H₉F₃N₂O₂ | 0.94 |

| N-Isopropyl-2-nitro-4-(trifluoromethyl)aniline | C₉H₉F₃N₂O₂ | 0.91 |

This table illustrates that while this compound shares significant structural similarities with other compounds, its specific methyl substitution at the nitrogen atom may influence its reactivity and biological properties differently than its analogs .

The proposed mechanism of action for compounds in this class often involves the bioreduction of the nitro group to form reactive intermediates capable of interacting with cellular targets. The trifluoromethyl group may enhance membrane permeability, facilitating the compound's entry into cells where it can exert its effects .

Case Studies and Research Findings

- Antibacterial Activity : A study on related nitroanilines found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus, with MIC values ranging from 3.2 to 5.7 μg/mL . Although specific data on this compound is lacking, this context suggests potential efficacy against similar pathogens.

- Antiparasitic Activity : Research on phenylaminonaphthoquinones indicates that some derivatives demonstrate activity against Plasmodium falciparum strains, both chloroquine-sensitive and resistant . This highlights a promising avenue for future research into the antiparasitic potential of this compound.

Q & A

Q. What spectroscopic techniques are recommended for characterizing N-Methyl-2-nitro-4-(trifluoromethyl)aniline, and what key parameters should be analyzed?

- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns and methyl group integration. For nitro and trifluoromethyl groups, FT-IR (e.g., asymmetric NO2 stretching at ~1520 cm<sup>-1</sup> and CF3 stretches at 1100–1250 cm<sup>-1</sup>) and UV-Vis (absorption maxima near 300–350 nm due to electron-withdrawing groups) are critical . DFT calculations (B3LYP/6-311++G(d,p) basis set) can validate experimental spectral data and predict electronic transitions .

Q. How can researchers ensure high purity during the synthesis of this compound?

- Methodological Answer : Employ reverse-phase column chromatography (C18 stationary phase, acetonitrile/water with 0.03% formic acid) for purification, as demonstrated in palladium-catalyzed cross-coupling reactions . Validate purity using HPLC (retention time ~0.81 minutes under SQD-FA05 conditions) and QC standards (≥98% purity via H-NMR consistency checks) .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store powdered samples at -20°C for long-term stability (up to 3 years) and 4°C for short-term use (2 years). For solutions, aliquot in sealed vials and store at -80°C (6 months) or -20°C (1 month), avoiding freeze-thaw cycles . Use inert atmospheres (N2 or Ar) to prevent degradation of the nitro and trifluoromethyl groups .

Advanced Research Questions

Q. How can conflicting NMR or FT-IR data be resolved for derivatives of this compound?

- Methodological Answer : Perform comparative NBO (Natural Bond Orbital) analysis with halogenated analogs (e.g., trichloro-/tribromomethyl derivatives) to identify electronic perturbations caused by substituents. For example, trifluoromethyl groups exhibit stronger hyperconjugative interactions than chloro/bromo analogs, altering chemical shifts . Pair experimental data with solvent-modeled DFT simulations to account for dielectric effects .

Q. What computational strategies are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use DFT-based frontier molecular orbital (FMO) analysis to calculate HOMO-LUMO gaps and predict sites for nucleophilic/electrophilic attack. For example, the nitro group lowers the LUMO energy, enhancing electrophilicity at the aromatic ring . Validate predictions with kinetic studies (e.g., monitoring Pd-catalyzed reactions with zinc dicyanide at 80°C under N2) .

Q. How can researchers optimize regioselectivity in functionalizing the aniline moiety?

- Methodological Answer : Leverage directed ortho-metalation (DoM) strategies using the trifluoromethyl group as a directing moiety. For bromination, use N-bromosuccinimide (NBS) in ethyl acetate at 20–25°C to achieve selective para-substitution relative to the nitro group . Confirm regiochemistry via X-ray crystallography of intermediates (e.g., tri-fluoro-methane-sulfonate salts) .

Q. What mechanistic insights explain the electronic effects of the trifluoromethyl and nitro groups on aromatic basicity?

- Methodological Answer : Conduct Hammett acidity studies to quantify substituent effects. The -CF3 group (σm = 0.43) and -NO2 (σp = 1.27) synergistically reduce electron density, lowering basicity compared to unsubstituted anilines. Compare with analogs like p-methoxyaniline (σp = -0.27) to isolate electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.